molecular formula C12H12N2O3S2 B5230832 4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide

4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide

Cat. No. B5230832
M. Wt: 296.4 g/mol
InChI Key: YJQFUCSCIHIJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide is a chemical compound that has been widely researched for its potential use in the field of medicine. This compound is also known as TAS-115 and is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, and TAS-115 is being studied for its potential use in this area.

Mechanism of Action

PARP enzymes play a crucial role in DNA repair, and PARP inhibitors such as TAS-115 work by blocking the activity of these enzymes. This leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways.
Biochemical and physiological effects:
TAS-115 has been shown to have potent PARP inhibitory activity, with an IC50 value of 1.0 nM. In preclinical studies, TAS-115 has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. TAS-115 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Advantages and Limitations for Lab Experiments

One advantage of TAS-115 is its potent PARP inhibitory activity, which makes it a promising candidate for cancer treatment. However, one limitation is that PARP inhibitors have been shown to have potential side effects, such as myelosuppression and gastrointestinal toxicity. Further studies are needed to determine the safety and efficacy of TAS-115 in humans.

Future Directions

There are several potential future directions for the research on TAS-115. One area of interest is the use of TAS-115 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to PARP inhibitors such as TAS-115. Finally, further studies are needed to determine the safety and efficacy of TAS-115 in humans, with the ultimate goal of developing it as a cancer therapy.

Synthesis Methods

The synthesis of TAS-115 involves several steps, including the reaction of 3-thienylmethylamine with 4-chlorobenzoic acid to produce 4-(3-thienylmethyl)benzoic acid. This compound is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 4-aminosulfonylphenylboronic acid to produce TAS-115.

Scientific Research Applications

TAS-115 has been the subject of several scientific studies, with a focus on its potential use in cancer treatment. PARP inhibitors have been shown to have potential in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers. TAS-115 has been shown to have potent PARP inhibitory activity and has been studied in preclinical models of cancer.

properties

IUPAC Name

4-sulfamoyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c13-19(16,17)11-3-1-10(2-4-11)12(15)14-7-9-5-6-18-8-9/h1-6,8H,7H2,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQFUCSCIHIJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CSC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.